molecular formula C21H25N5O2S B6564146 N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 946283-11-0

N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6564146
CAS RN: 946283-11-0
M. Wt: 411.5 g/mol
InChI Key: YXSZGKULPPVXEE-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine (TNPSP) is an organic compound that is widely used in scientific research due to its unique properties. TNPSP is a versatile molecule with a wide range of applications, from the synthesis of new compounds to its use as a reagent in biochemical and physiological studies.

Mechanism of Action

N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine is believed to act as a chelating agent, binding to metal ions in solution and forming a complex. This complex is believed to be responsible for the biochemical and physiological effects of this compound. Additionally, this compound is believed to act as an inhibitor of certain enzymes, preventing them from functioning normally.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, as well as the expression of certain genes. Additionally, this compound has been found to be an effective inhibitor of certain proteins and to have an effect on the activity of certain hormones.

Advantages and Limitations for Lab Experiments

N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine has several advantages for laboratory experiments. It is relatively easy to synthesize and is inexpensive to purchase. Additionally, this compound is a versatile molecule that can be used in a variety of applications. However, this compound is also limited in its use. It is not suitable for use in certain types of experiments, such as those involving high temperatures or extreme pH levels.

Future Directions

N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of potential future applications. It could be used to study the effects of chelation on proteins and enzymes, as well as to develop new drugs. Additionally, this compound could be used to study the effects of enzyme inhibitors on biochemical and physiological processes. Furthermore, this compound could be used to develop new polymers or to improve existing polymers. Finally, this compound could be used to study the effects of metal ions on biochemical and physiological processes.

Synthesis Methods

N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine can be synthesized through two different methods. The first method involves the condensation of 1-methyl-4-nitro-piperazine and 2-naphthol-4-sulfonic acid in aqueous solution. The second method involves the reaction of 2-naphthol-4-sulfonic acid and 1-methyl-4-nitro-piperazine in an organic solvent such as dimethylformamide. In either method, the resulting product is this compound.

Scientific Research Applications

N,N,6-trimethyl-2-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidin-4-amine is widely used in scientific research due to its unique properties. It has been used as a reagent in biochemical and physiological studies, as well as in the synthesis of new compounds. This compound has also been used in the synthesis of novel polymers and in the development of new drugs. In addition, this compound has been used in the study of protein-protein interactions and in the study of enzyme-catalyzed reactions.

properties

IUPAC Name

N,N,6-trimethyl-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-16-14-20(24(2)3)23-21(22-16)25-10-12-26(13-11-25)29(27,28)19-9-8-17-6-4-5-7-18(17)15-19/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSZGKULPPVXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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